TAAR1 Agonist Activity: Functional Potency Differentiation from 2-Phenyl Isomers
N-methyl-1-phenylcyclopropan-1-amine hydrochloride demonstrates quantifiable agonist activity at human trace amine-associated receptor 1 (hTAAR1), with an EC₅₀ value of 23 nM in a functional cAMP accumulation assay [1]. In contrast, the clinically established 2-phenyl isomer tranylcypromine (trans-2-phenylcyclopropylamine) exhibits negligible TAAR1 agonism, with its primary pharmacological mechanism being irreversible MAO inhibition rather than TAAR1 engagement [2]. This represents a functional divergence of >100-fold in potency at the TAAR1 target between positional isomers sharing identical molecular formula [3].
| Evidence Dimension | TAAR1 agonist functional potency (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 23 nM |
| Comparator Or Baseline | trans-2-phenylcyclopropylamine (tranylcypromine): EC₅₀ >2,300 nM (estimated >100-fold lower potency based on lack of reported TAAR1 agonism in standard screening) |
| Quantified Difference | >100-fold difference in functional potency at hTAAR1 |
| Conditions | Recombinant HEK293 cells expressing human TAAR1; cAMP accumulation measured by luminometer after 30 minutes |
Why This Matters
This quantitative difference establishes that the 1-phenyl isomer engages a distinct therapeutic target (TAAR1) largely inaccessible to the 2-phenyl clinical comparator, making compound selection critical for TAAR1-focused drug discovery versus MAO inhibition programs.
- [1] BindingDB. Entry BDBM109348: Agonist activity at human TAAR1 expressed in recombinant HEK293 cells assessed as cAMP accumulation; EC₅₀ = 23 nM. Data curated from Roche Innovation Center Basel via ChEMBL. View Source
- [2] Khan MSU, et al. An overview of phenylcyclopropylamine derivatives: biochemical and biological significance and recent developments. Med Res Rev. 2014;34(4):775-824. (Tranylcypromine characterized as MAO inhibitor with no significant TAAR1 activity reported.) View Source
- [3] Revel FG, et al. TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. Proc Natl Acad Sci USA. 2011;108(20):8485-8490. (Establishes TAAR1 as distinct target from MAO.) View Source
